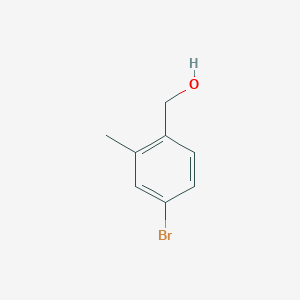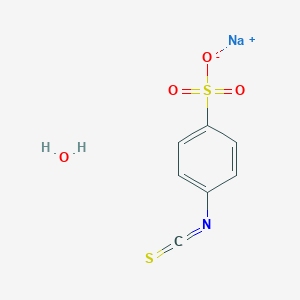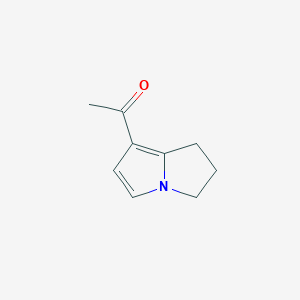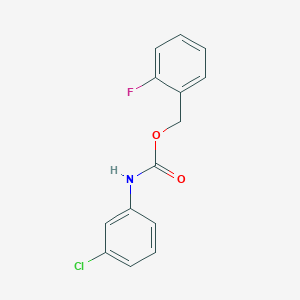
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate, also known as FCPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FCPC is a carbamate derivative and its synthesis method involves the reaction of 2-fluorobenzyl alcohol with 3-chlorophenyl isocyanate.
作用机制
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate acts as a positive allosteric modulator of the GABAA receptor, which means that it enhances the activity of the receptor in the presence of GABA. This results in increased inhibition of neuronal activity, leading to a reduction in anxiety and improved sleep quality. The exact mechanism of action of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate is not fully understood, but it is thought to involve the binding of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate to a specific site on the receptor that enhances the activity of GABA.
生化和生理效应
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of GABA in the brain, leading to increased inhibition of neuronal activity and a reduction in anxiety. (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate has also been shown to improve sleep quality in animal models, suggesting that it may have potential applications as a sleep aid. In addition, (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate has been found to have anticonvulsant properties, making it a potential treatment for epilepsy.
实验室实验的优点和局限性
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high yield, making it readily available for use in research. (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate has also been shown to be highly selective for the GABAA receptor, which reduces the potential for off-target effects. However, one limitation of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate is that it has a relatively short half-life, which may limit its usefulness in certain experiments.
未来方向
There are several potential future directions for research on (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate. One area of interest is the potential use of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate as a sleep aid, as it has been shown to improve sleep quality in animal models. Another area of interest is the potential use of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate as a treatment for anxiety and other psychiatric disorders, as it has been found to reduce anxiety in animal models. Further research is also needed to fully understand the mechanism of action of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate and its potential applications in other areas of neuroscience research.
合成方法
The synthesis of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate involves the reaction of 2-fluorobenzyl alcohol with 3-chlorophenyl isocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through an intermediate, which is then treated with an acid to yield (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate. The yield of this reaction is typically high, and the purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. This makes (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate a useful tool for studying the role of GABAA receptors in various physiological processes such as anxiety, sleep, and memory.
属性
CAS 编号 |
198879-49-1 |
|---|---|
产品名称 |
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate |
分子式 |
C14H11ClFNO2 |
分子量 |
279.69 g/mol |
IUPAC 名称 |
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C14H11ClFNO2/c15-11-5-3-6-12(8-11)17-14(18)19-9-10-4-1-2-7-13(10)16/h1-8H,9H2,(H,17,18) |
InChI 键 |
FHXZNEZSMGCZGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC(=O)NC2=CC(=CC=C2)Cl)F |
规范 SMILES |
C1=CC=C(C(=C1)COC(=O)NC2=CC(=CC=C2)Cl)F |
同义词 |
Carbamic acid, (3-chlorophenyl)-, (2-fluorophenyl)methyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



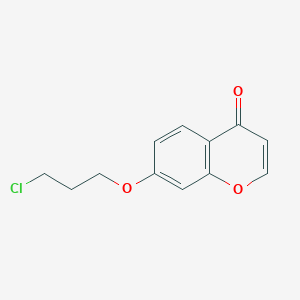
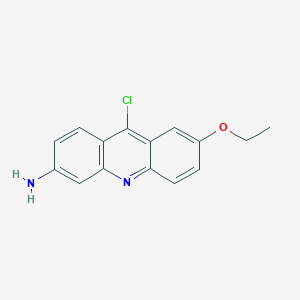

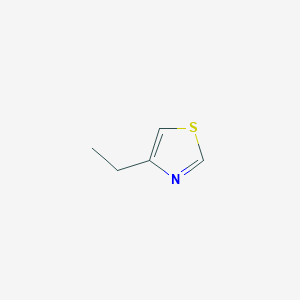

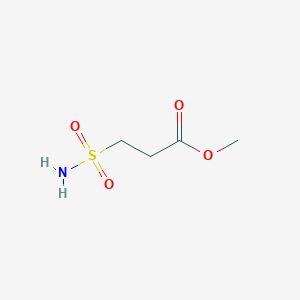
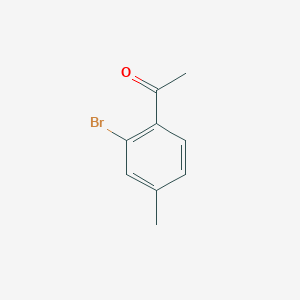


![5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B173738.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester](/img/structure/B173748.png)
